3-Methyl-4-(3-methylphenyl)pyrrolidine

Description

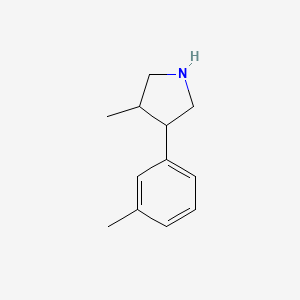

3-Methyl-4-(3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a methyl group at the 3-position and a 3-methylphenyl substituent at the 4-position of the five-membered nitrogen-containing ring. Pyrrolidines are saturated heterocycles with conformational flexibility due to ring puckering, which influences their physicochemical and biological properties . The compound’s crystal structure (reported in ) highlights a triazole ring, though this appears inconsistent with the compound’s name; this discrepancy may stem from a mislabeling or typographical error in the source material. Assuming the intended structure, the molecule exhibits C–H⋯N hydrogen-bonding interactions, stabilizing its crystal packing along the [101] direction .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-methyl-4-(3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-9-4-3-5-11(6-9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3 |

InChI Key |

UQRYIVMYDYQAOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(3-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3-methylphenyl)pyrrolidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aryl Substituents

Compound A : [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine (C₁₁H₁₅FN₂)

- Structural Differences : Replaces the 3-methylphenyl group with a 3-fluorophenyl moiety and adds a methylamine side chain at the 3-position.

- Conformational Dynamics : Both compounds share pyrrolidine’s puckered ring geometry, but the methylamine substituent in Compound A may introduce steric hindrance, affecting ring flexibility .

Compound B : 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

- Structural Differences : Features a fused pyrrolo[2,3-c]pyridine core with morpholine and chlorophenyl substituents.

- Rigidity vs. Flexibility: The fused aromatic system increases rigidity, reducing conformational adaptability compared to the non-fused pyrrolidine in the target compound. This could enhance binding specificity in biological applications .

Piperidine-Based Analogs

Compound C : 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

- Ring Size and Conformation: The six-membered piperidine ring adopts chair or boat conformations, contrasting with pyrrolidine’s puckered geometry.

Pyridine-Containing Derivatives

Compound D : 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

- Aromatic vs. Aliphatic Systems: The α,β-unsaturated ketone and pyridine groups create a planar, conjugated system, contrasting with the non-aromatic pyrrolidine ring. This structural divergence influences electronic properties (e.g., UV absorption) and redox behavior .

Structural and Physicochemical Data Comparison

Research Findings and Implications

- Conformational Analysis : The target compound’s pyrrolidine ring puckering (amplitude and phase coordinates) allows adaptable binding in supramolecular or biological contexts, unlike rigid fused-ring systems .

- Electronic Effects : Methyl groups on the phenyl ring enhance electron density, favoring hydrophobic interactions, whereas fluorine or chlorine substituents (as in Compounds A and B) may improve metabolic stability .

- Crystal Packing : C–H⋯N interactions in the target compound contrast with O–H⋯O/N bonds in piperidine analogs, suggesting divergent solubility and melting points .

Biological Activity

3-Methyl-4-(3-methylphenyl)pyrrolidine is a compound that has garnered interest in various fields of biological research due to its potential bioactive properties. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered pyrrolidine ring with two methyl substituents and a phenyl group. This unique structure contributes to its distinct biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways, affecting processes such as cell signaling and metabolic regulation.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that certain pyrrolidine compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar studies have highlighted the antifungal potential of pyrrolidine derivatives. The compound's effectiveness against fungal pathogens suggests that it could be a candidate for developing new antifungal agents .

Anticonvulsant Effects

In the context of neurological research, certain pyrrolidine derivatives have been evaluated for their anticonvulsant properties. For example, compounds derived from pyrrolidine have shown protective effects in seizure models, indicating their potential use in treating epilepsy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or substituents can significantly influence its efficacy against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at position 3 | Enhances binding affinity to specific receptors |

| Phenyl group variation | Alters antimicrobial potency and selectivity |

| Additional functional groups | May increase overall bioactivity and reduce toxicity |

Case Studies

- Antimicrobial Study : A study evaluating multiple pyrrolidine derivatives found that those with halogen substituents exhibited enhanced antibacterial properties. The presence of a methyl group at position 4 was linked to increased activity against resistant strains .

- Anticonvulsant Evaluation : In animal models, certain derivatives were tested for their ability to prevent seizures induced by electrical stimulation. The most effective compounds displayed significant protection without notable toxicity .

- Cytotoxicity Assessment : A cytotoxicity study using human cell lines indicated that while some derivatives showed promising therapeutic effects, they also required careful evaluation for potential toxicity at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.